

# Technical Guide: 6-Chloro-5-cyanonicotinic Acid

## Chemical Properties & Applications[1]

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### Compound of Interest

Compound Name: 6-Chloro-5-cyanonicotinic Acid

CAS No.: 1206969-20-1

Cat. No.: B1424278

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## Part 1: Executive Summary

**6-Chloro-5-cyanonicotinic acid** (CAS: 1206969-20-1) is a highly functionalized pyridine scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and poly-heterocyclic drug candidates.[1][2] Its structure features three distinct reactive handles—a carboxylic acid at C3, a nitrile at C5, and a labile chlorine atom at C6.

This unique substitution pattern renders the molecule an "electrophilic hub." [1] The electron-withdrawing nature of the nitrile (para to C2, ortho to C6) and the pyridine nitrogen activates the C6-chlorine toward facile Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), while the carboxylic acid allows for diversification via amide coupling. This guide details its physicochemical properties, synthetic routes, and reactivity profile, providing a roadmap for its use in high-value drug discovery campaigns.

## Part 2: Chemical Identity & Physical Properties[1][3]

### [4]

### Nomenclature and Identification

Property	Detail
IUPAC Name	6-Chloro-5-cyano-3-pyridinecarboxylic acid
Common Synonyms	5-Cyano-6-chloronicotinic acid; 6-Chloro-5-cyanopyridine-3-carboxylic acid
CAS Number	1206969-20-1
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	182.56 g/mol
SMILES	<chem>OC(=O)c1cncc(C#N)c1Cl</chem>

## Physicochemical Specifications

Property	Value / Description
Appearance	Off-white to pale yellow crystalline powder
Melting Point	>250°C (decomposition typical for high-dipole pyridines)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH); soluble in aqueous base (pH > 8)
pKa (Predicted)	~3.5 (Carboxylic acid); Pyridine nitrogen is non-basic due to EWGs
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

## Part 3: Synthetic Accessibility

Synthesis of **6-chloro-5-cyanonicotinic acid** typically proceeds via functionalization of less substituted pyridine precursors.<sup>[1]</sup> Two primary routes are established in the literature and patent landscape.<sup>[1]</sup>

### Route A: Cyanation of 5-Bromo-6-chloronicotinic Acid

This is the most common industrial route, utilizing a transition-metal catalyzed cyanation.[1]

- Starting Material: 5-Bromo-6-chloronicotinic acid (or its methyl ester).[1]
- Reagents:  $\text{Zn}(\text{CN})_2$  (Zinc cyanide) or  $\text{CuCN}$ . [1]
- Catalyst:  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}_2(\text{dba})_3$  with dppf ligand.[1]
- Conditions: DMF/NMP at 80–120°C.
- Mechanism: Pd(0) inserts into the C-Br bond (weaker than C-Cl), followed by transmetallation with cyanide and reductive elimination.[1]

## Route B: Chlorination of 6-Hydroxy-5-cyanonicotinic Acid[1]

- Starting Material: 6-Hydroxy-5-cyanonicotinic acid (often derived from diethyl ethoxymethylenemalonate and cyanocetamide).[1]
- Reagent:  $\text{POCl}_3$  (Phosphorus oxychloride) or  $\text{SOCl}_2/\text{DMF}$ . [1]
- Mechanism: Conversion of the pyridone tautomer to the chloro-pyridine via an imidoyl chloride intermediate.[1]

## Part 4: Reactivity Profile & Functionalization

The core value of this molecule lies in its orthogonal reactivity.[1] The three functional groups can be modified sequentially without cross-interference if the correct order of operations is followed.[1]

### Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) at C6

The C6 position is exceptionally electrophilic.[1] The inductive effect of the pyridine nitrogen, combined with the resonance electron-withdrawing power of the C5-nitrile and C3-carboxyl groups, makes the C6-chlorine a "hot" leaving group.

- Nucleophiles: Primary/secondary amines, thiols, alkoxides.

- Regioselectivity: Exclusive to C6. The C2 position is less activated and sterically hindered; C4 is deactivated relative to C6.[1]
- Conditions: Mild base (DIPEA,  $K_2CO_3$ ) in polar aprotic solvents (DMF, THF, DMSO) at 0°C to RT.

## Carboxylic Acid Functionalization (C3)[1]

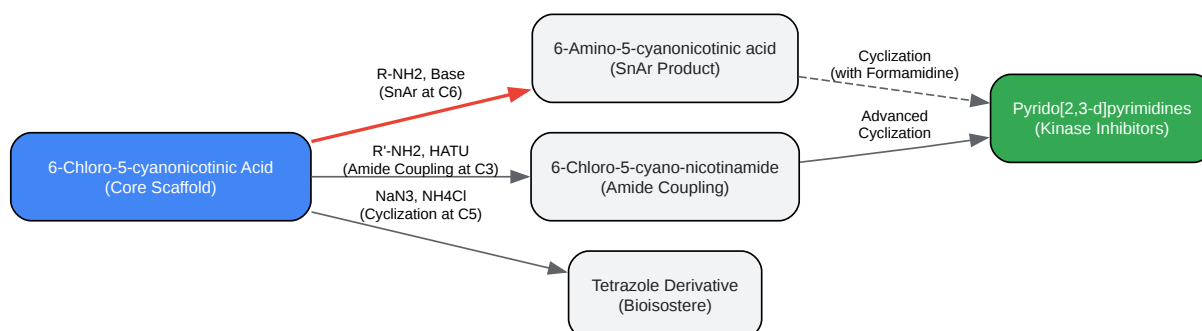
- Amide Coupling: Standard HATU, EDC/HOBt, or conversion to acid chloride ( $SOCl_2$ ) followed by amine addition.[1]
- Esterification: Fischer esterification ( $MeOH/H_2SO_4$ ) or alkylation ( $MeI/K_2CO_3$ ).[1]

## Nitrile Transformations (C5)[1]

- Hydrolysis: Acidic or basic hydrolysis yields the primary amide or dicarboxylic acid.[1]
- Cyclization: Reaction with sodium azide ( $NaN_3$ ) yields the tetrazole.[1]
- Reduction: Hydrogenation yields the aminomethyl group ( $-CH_2NH_2$ ).[1]

## Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways starting from **6-chloro-5-cyanonicotinic acid**.



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Caption: Divergent synthesis pathways. The red arrow indicates the most kinetically favored first step (S<sub>N</sub>Ar).

## Part 5: Experimental Protocols

### Protocol A: S<sub>N</sub>Ar Displacement with Primary Amines

This protocol validates the high reactivity of the C6-Cl bond.[1]

Reagents:

- **6-Chloro-5-cyanonicotinic acid** (1.0 equiv)[1][3]
- Amine (R-NH<sub>2</sub>) (1.1 equiv)[1]
- Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
- DMF (anhydrous)[1]

Procedure:

- **Dissolution:** Dissolve **6-chloro-5-cyanonicotinic acid** (1 mmol, 182 mg) in anhydrous DMF (3 mL) in a round-bottom flask under N<sub>2</sub>.
- **Base Addition:** Add DIPEA (2.5 mmol, 435 μL) via syringe. The solution may darken slightly.
- **Nucleophile Addition:** Add the primary amine (1.1 mmol) dropwise at 0°C.
- **Reaction:** Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: MW + Amine - HCl).[1]
- **Workup:** Pour the reaction mixture into 1N HCl (15 mL) to precipitate the product (if the product contains basic nitrogens, adjust pH to ~5-6).
- **Isolation:** Filter the precipitate, wash with water and cold ether.[1] Dry under vacuum.[1]

Critical Note: If the nucleophile is a weak base (e.g., aniline), heating to 60°C may be required.

## Protocol B: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidines

This scaffold is a direct precursor to bicyclic kinase inhibitors.[1]

- Step 1 (SnAr): React **6-chloro-5-cyanonicotinic acid** with an amine (as above) to get the 6-amino-intermediate.[1]
- Step 2 (Amidation): Convert the C3-acid to a primary amide using EDCI/HOBt and NH<sub>4</sub>Cl.[1]
- Step 3 (Cyclization): Treat the resulting 2-amino-3-cyano-pyridine-5-carboxamide (numbering changes upon cyclization) with triethyl orthoformate or formamidinium acetate at reflux.[1]
- Result: Formation of the pyrido[2,3-d]pyrimidine core.[1][4]

## Part 6: Medicinal Chemistry Applications[8]

### Kinase Inhibition

The **6-chloro-5-cyanonicotinic acid** scaffold is structurally homologous to the quinazoline core found in drugs like Gefitinib and Erlotinib (EGFR inhibitors).[1] By replacing the benzene ring of quinazoline with a pyridine ring (specifically a pyrido[2,3-d]pyrimidine), researchers can:

- Improve Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility.[1]
- Alter Metabolism: The electron-deficient ring is less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]
- Hydrogen Bonding: The pyridine nitrogen offers an additional H-bond acceptor for the kinase hinge region.[1]

### Case Study: EGFR Inhibitors

In the development of covalent inhibitors for EGFR T790M mutants, the 5-cyano group serves as an electron-withdrawing anchor that polarizes the scaffold, increasing the acidity of the NH protons in the final bicyclic system, thereby strengthening hydrogen bonds with the ATP-binding pocket residues (e.g., Met793).

## Part 7: References

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